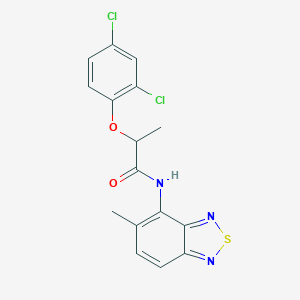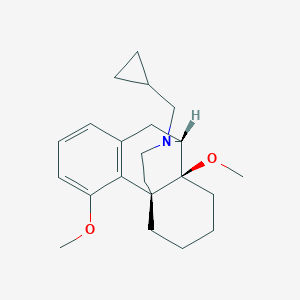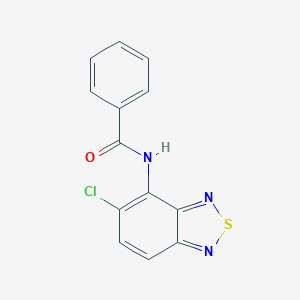![molecular formula C21H21N5O2S B237297 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug discovery. In
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and progression. It has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide in lab experiments is its high potency and selectivity. It has been shown to have potent activity against cancer cells, while sparing normal cells. It is also relatively easy to synthesize, making it suitable for large-scale production. One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal models, more studies are needed to fully understand its safety profile.
Orientations Futures
There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the identification of new drug targets and lead compounds using this compound as a tool. Finally, more studies are needed to fully understand the safety and efficacy of this compound in humans, and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves several steps. The first step is the synthesis of 3,5-dimethylphenol, which is then reacted with 4-bromo-3-methylbenzoic acid to form the intermediate compound. This intermediate is then reacted with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid to form the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has shown potential in various areas of scientific research. One of the most promising applications is in cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast, lung, and colon cancers. It has also shown promise as a potential drug for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and lead compounds.
Propriétés
Nom du produit |
2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide |
|---|---|
Formule moléculaire |
C21H21N5O2S |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13-8-14(2)10-18(9-13)28-12-19(27)22-11-16-4-6-17(7-5-16)20-25-26-15(3)23-24-21(26)29-20/h4-10H,11-12H2,1-3H3,(H,22,27) |
Clé InChI |
RBYYFNDXVIHLMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)





![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)




![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)